REACTION_CXSMILES
|
[C:1]([C:5]1[O:6][C:7]([CH3:12])=[C:8]([CH3:11])[N+:9]=1[O-])([CH3:4])([CH3:3])[CH3:2].O=P(Cl)(Cl)[Cl:15]>C(Cl)Cl>[C:1]([C:5]1[O:6][C:7]([CH3:12])=[C:8]([CH2:11][Cl:15])[N:9]=1)([CH3:4])([CH3:3])[CH3:2]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed over night
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
ADDITION
|
Details
|
by carefully pouring
|
Type
|
CUSTOM
|
Details
|
Separation of the layers, additional extraction of the aqueous phase with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying of the combined organic phase over sodium sulfate, evaporation of the solvents
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1OC(=C(N1)CCl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.29 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |